2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide
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Overview
Description
2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide is an organic compound known for its complex structure and potential applications in various scientific fields. Its intricate arrangement includes a chlorinated benzamide group, a thieno[3,2-d]pyrimidine core, and multiple functional groups that confer a range of chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide typically involves multi-step organic reactions. It may start with the preparation of intermediate compounds such as 2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine followed by functionalization steps including chlorination and amidation reactions.
Industrial Production Methods
For industrial-scale production, optimizing the synthesis route is crucial to ensure high yield, purity, and cost-effectiveness. Industrial methods may involve continuous flow reactors and robust purification techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide can undergo various chemical reactions:
Oxidation: : Conversion to oxidized derivatives under specific conditions.
Reduction: : Reduction of functional groups in the presence of suitable reducing agents.
Substitution: : Electrophilic or nucleophilic substitution reactions due to the presence of reactive sites.
Common Reagents and Conditions
Typical reagents used include strong oxidizers like potassium permanganate for oxidation, metal hydrides for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be meticulously controlled to ensure desired outcomes.
Major Products
The major products formed depend on the type of reaction. For instance, oxidation might yield quinonoid derivatives, while reduction could result in dechlorinated products. Substitution reactions could lead to various substituted benzamides.
Scientific Research Applications
2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide has a plethora of applications across different scientific fields:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or a bioactive molecule.
Medicine: : Explored for its therapeutic properties, possibly as an anticancer or antimicrobial agent.
Industry: : Utilized in the production of specialty chemicals or as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism by which 2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzymatic activity by binding to the active site or modulate receptor functions, leading to altered cellular pathways.
Comparison with Similar Compounds
Compared to other compounds with similar thieno[3,2-d]pyrimidine cores or benzamide groups, 2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide stands out due to its unique structural configuration and reactivity profile. Similar compounds include:
2-chloro-N-(2-thienyl)benzamide
2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine derivatives
Its unique structure allows for distinctive interactions and applications that are not easily replicated by other compounds.
Properties
IUPAC Name |
2-chloro-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-10-4-2-1-3-9(10)13(20)17-6-7-19-14(21)12-11(5-8-23-12)18-15(19)22/h1-5,8H,6-7H2,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCZPEVTYOVIPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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